molecular formula C12H10N4O2S B1437765 6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105196-23-3

6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1437765
M. Wt: 274.3 g/mol
InChI Key: NTVKKRPBUNOWJW-UHFFFAOYSA-N
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Description

6-Mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound with the CAS Number: 1105196-23-3 . It has a molecular weight of 274.3 . The IUPAC name for this compound is 1-(2-methoxyphenyl)-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H10N4O2S/c1-18-9-5-3-2-4-8(9)16-10-7(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, offering a broad spectrum of medicinal properties. It serves as a foundational structure for developing drug-like candidates with anticancer, anti-infectious, anti-inflammatory properties, and more. The structure-activity relationship (SAR) studies of these derivatives have highlighted the scaffold’s significance, indicating its potential in the design of new therapeutic agents (Cherukupalli et al., 2017).

Hybrid Catalysts in Synthesis

The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds showcases the application of hybrid catalysts, including organocatalysts and metal catalysts, in creating complex molecules. This approach emphasizes the scaffold's synthetic flexibility and its relevance in pharmaceutical industries due to its bioavailability and broad applicability (Parmar et al., 2023).

Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines have been explored for their significant therapeutic potential across various disease conditions. Their resemblance to purines has led to biological investigations assessing their utility in treating central nervous system disorders, cardiovascular diseases, cancer, and inflammation. These investigations underscore the scaffold's medicinal value and its potential for further drug development (Chauhan & Kumar, 2013).

Green Synthesis Approaches

The green synthesis of fused heterocyclic derivatives, including pyrazolo-pyrimidine, underlines the move towards more eco-friendly and atom-economic methods in creating complex molecules. This approach highlights the potential of using sustainable methods in the synthesis of compounds with significant pharmaceutical applications (Dhanalakshmi et al., 2021).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been explored for creating novel optoelectronic materials. This application extends beyond traditional medicinal chemistry, showcasing the versatility of heterocyclic compounds in the development of electronic devices and luminescent elements (Lipunova et al., 2018).

properties

IUPAC Name

1-(2-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-9-5-3-2-4-8(9)16-10-7(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKKRPBUNOWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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